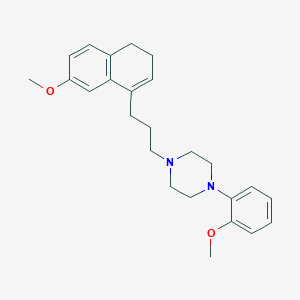
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) is an organic compound with the molecular formula C9H9NO2. It is a derivative of propenoic acid, featuring an amino group and a phenyl group attached to the carbon chain. This compound is known for its role in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) typically involves the reaction of phenylalanine with a dehydrating agent. One common method is the use of phosphorus pentachloride (PCl5) to dehydrate phenylalanine, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) often involves large-scale synthesis using similar dehydration reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Phenylpropanoic Acid: Similar in structure but lacks the amino group.
Cinnamic Acid: Contains a similar phenyl group but differs in the position of the double bond.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness: 2-Propenoicacid,2-amino-3-phenyl-,(2E)-(9CI) is unique due to its combination of an amino group and a phenyl group attached to the propenoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse research applications .
Propiedades
Número CAS |
155172-79-5 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(E)-2-amino-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6+ |
Clave InChI |
YWIQQKOKNPPGDO-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C(=O)O)/N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)O)N |
Sinónimos |
2,3-didehydrophenylalanine alpha-aminocinnamate dehydrophenylalanine phenyldehydroalanine phenyldehydroalanine, (E)-isomer phenyldehydroalanine, (Z)-isomer phenyldehydroalanine, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


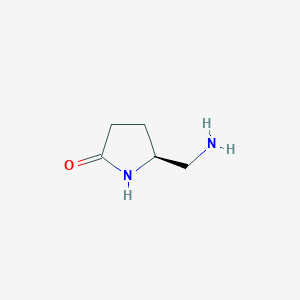
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
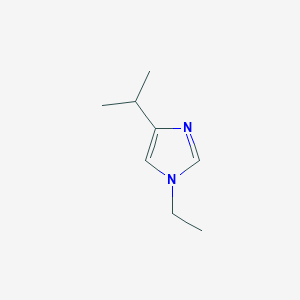
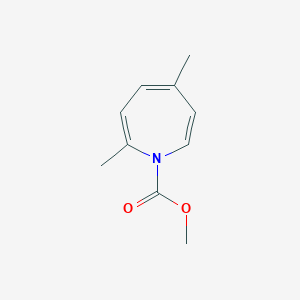
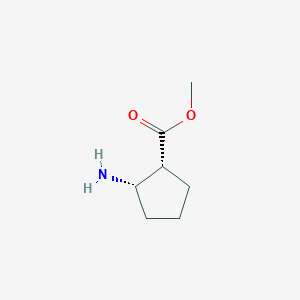
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)
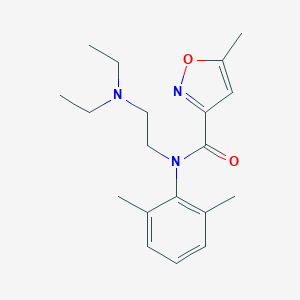
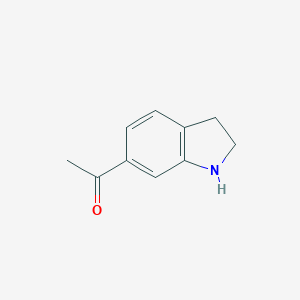
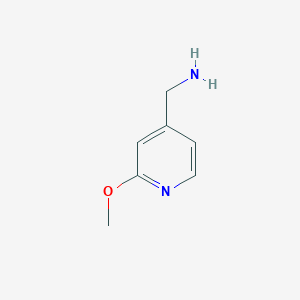
![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
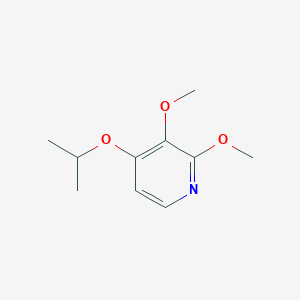
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
